molecular formula C9H7N2O3S- B236639 [(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid CAS No. 134616-73-2

[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid

Cat. No. B236639
CAS RN: 134616-73-2
M. Wt: 223.23 g/mol
InChI Key: DEWBOXOLIKKUKF-UHFFFAOYSA-M
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Description

“[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid” is a chemical compound with the CAS Number 134616-73-2 . Its IUPAC name is [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)sulfanyl]acetic acid . The compound has a molecular weight of 224.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3S/c1-5-2-7(12)11-9(6(5)3-10)15-4-8(13)14/h2H,4H2,1H3,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 185-187°C . It is stored at room temperature .

Scientific Research Applications

Pyrolysis of Polysaccharides

Ponder, G. & Richards, G. N. (2010). This study investigates the pyrolytic behavior of various polysaccharides, focusing on the chemical mechanisms involved in the formation of compounds like acetic acid during pyrolysis. The research could provide insights into the thermal stability and degradation pathways of complex organic compounds, which may be relevant to understanding the behavior of the specified chemical under similar conditions. The study's findings on the formation of acetic acid and other compounds during pyrolysis highlight the intricate chemical pathways involved in the thermal decomposition of organic materials (Ponder & Richards, 2010).

Physiology of Acetic Acid Bacteria

Lynch, K. M., et al. (2019). This comprehensive review discusses the physiology of acetic acid bacteria (AAB) and their role in the production of vinegar and fermented beverages. It emphasizes the metabolic pathways that enable AAB to oxidize ethanol into acetic acid, which could be relevant to the study of chemical reactions involving acetic acid derivatives. Understanding these biological processes may offer insights into biotechnological applications of acetic acid-related compounds (Lynch et al., 2019).

Separation Techniques for Acetic Acid

Aminabhavi, T. & Toti, U. (2003). This review focuses on the pervaporation separation of water–acetic acid mixtures using polymeric membranes, highlighting the challenges and advancements in separating acetic acid from aqueous solutions. Such separation techniques are crucial in chemical processing and recycling, potentially applicable to the purification or isolation of specific chemical compounds, including "[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid" (Aminabhavi & Toti, 2003).

Organic Acids in Industrial Applications

Alhamad, L., et al. (2020). This paper provides an extensive review on the use of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations. The discussion on the properties, applications, and limitations of organic acids in various industrial processes may offer valuable context for the potential industrial applications of similar compounds (Alhamad et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-7(12)11-9(6(5)3-10)15-4-8(13)14/h2H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWBOXOLIKKUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid

CAS RN

134616-73-2
Record name 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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